tert-Butyl 2,5-dibromopyridin-3-yl carbonate
Overview
Description
tert-Butyl 2,5-dibromopyridin-3-yl carbonate: is a chemical compound with the molecular formula C10H11Br2NO3 and a molecular weight of 353.01 g/mol . It is a solid compound that is used in various chemical research and industrial applications .
Preparation Methods
The synthesis of tert-Butyl 2,5-dibromopyridin-3-yl carbonate typically involves the reaction of 2,5-dibromopyridin-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester . The general reaction scheme is as follows:
2,5-dibromopyridin-3-ol+tert-butyl chloroformate→tert-Butyl 2,5-dibromopyridin-3-yl carbonate
Chemical Reactions Analysis
tert-Butyl 2,5-dibromopyridin-3-yl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The carbonate ester can be hydrolyzed to yield 2,5-dibromopyridin-3-ol and tert-butanol in the presence of water and a base.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions depending on the reagents used.
Common reagents and conditions for these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include substituted pyridines and alcohols .
Scientific Research Applications
tert-Butyl 2,5-dibromopyridin-3-yl carbonate is used in various scientific research applications, including:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its ability to undergo various chemical transformations.
Material Science: It is used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2,5-dibromopyridin-3-yl carbonate involves its ability to act as an electrophile in substitution reactions. The bromine atoms on the pyridine ring are electron-withdrawing, making the carbon atoms more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2,5-dibromopyridin-3-yl carbonate include:
- tert-Butyl 3,5-dibromopyridin-2-yl carbonate
- tert-Butyl 2,4-dibromopyridin-3-yl carbonate
- tert-Butyl 2,6-dibromopyridin-3-yl carbonate
These compounds share similar structures but differ in the positions of the bromine atoms on the pyridine ring. The unique positioning of the bromine atoms in this compound allows for specific reactivity and applications that may not be achievable with other isomers .
Properties
IUPAC Name |
tert-butyl (2,5-dibromopyridin-3-yl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLDYYOQPLJWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673931 | |
Record name | tert-Butyl 2,5-dibromopyridin-3-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-26-4 | |
Record name | Carbonic acid, 2,5-dibromo-3-pyridinyl 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2,5-dibromopyridin-3-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.